N-(1,1-difluoropropan-2-ylidene)hydroxylamine

Description

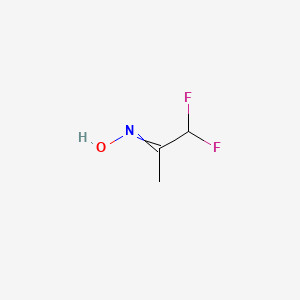

N-(1,1-Difluoropropan-2-ylidene)hydroxylamine is a fluorinated hydroxylamine derivative characterized by a ketimine (C=N) backbone substituted with a 1,1-difluoropropyl group. Its structure (Figure 1) consists of a hydroxylamine (HONH–) moiety bonded to a difluorinated propan-2-ylidene group (CF2-C(CH3)=N–). This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of fluorine atoms, which enhance stability and modulate reactivity .

Properties

IUPAC Name |

N-(1,1-difluoropropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWVMFRXDOXYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694147 | |

| Record name | N-(1,1-Difluoropropan-2-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-49-8 | |

| Record name | N-(1,1-Difluoropropan-2-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-difluoropropan-2-ylidene)hydroxylamine typically involves the reaction of 1,1-difluoroacetone with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-difluoropropan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives.

Scientific Research Applications

N-(1,1-difluoropropan-2-ylidene)hydroxylamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-difluoropropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The difluoropropan-2-ylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key analogs are compared in Table 1 based on substituents, molecular weight, and functional groups.

Table 1: Structural Comparison of N-(1,1-Difluoropropan-2-ylidene)hydroxylamine and Analogs

*Calculated based on molecular formula.

Key Observations:

- Fluorination Effects : The difluoro and trifluoro substituents (Table 1, Rows 1 and 3) increase electronegativity and resistance to hydrolysis compared to methoxy or unsubstituted analogs. This enhances stability in biological systems, a critical feature for agrochemical applications .

- Aromatic vs. Aliphatic Backbones: Aryl hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) exhibit metabolic instability due to enzymatic conversion to reactive intermediates like o-aminophenol, whereas aliphatic derivatives (e.g., the target compound) may avoid such pathways .

DNA Interaction

Hydroxylamine derivatives exhibit mutagenic properties by destabilizing DNA. Hydroxylamine itself lowers the thermal transition midpoint (Tm) of DNA via covalent binding, a trait shared with carcinogenic aromatic amines . Fluorinated analogs like this compound may exhibit reduced DNA reactivity due to steric and electronic shielding from fluorine atoms, though direct evidence is pending .

Metabolic Stability

- N-(2-Methoxyphenyl)hydroxylamine: Rapidly metabolized by hepatic microsomes to o-anisidine and o-aminophenol via CYP1A/2B-mediated pathways, with species-dependent variations (e.g., higher reduction in rats vs. rabbits) .

- Fluorinated Analogs : The trifluoro-pyridinyl derivative (Table 1, Row 3) likely resists enzymatic degradation due to fluorine’s inductive effects, prolonging its half-life in vivo .

Physicochemical Properties

- Solubility : The dimethoxy analog (Table 1, Row 2) is more polar than fluorinated derivatives, favoring aqueous solubility, whereas trifluoro-pyridinyl and benzodiazolyl analogs exhibit lipophilicity suitable for membrane penetration .

- Thermal Stability: Fluorinated compounds generally display higher thermal stability. For instance, the difluoro-propan-2-ylidene backbone in the target compound likely resists decomposition at elevated temperatures compared to non-fluorinated analogs .

Biological Activity

N-(1,1-difluoropropan-2-ylidene)hydroxylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and radical scavenging capacities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the class of hydroxylamines, which are known for their diverse biological activities. The introduction of difluoropropane moiety enhances the compound's lipophilicity and stability, potentially affecting its interaction with biological targets.

Antibacterial Activity

Recent studies have shown that various hydroxylamine derivatives exhibit significant antibacterial properties. In a screening study involving several N-hydroxylamines (N-HAs), some compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of N-Hydroxylamines

| Compound | Bacterial Strain | MIC (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| 11 | B. anthracis | 5 | 21.3 |

| 15 | Staph. aureus | 10 | 11.4 |

| 8 | P. aeruginosa | 7 | 10.5 |

| 12 | E. coli | 15 | 11.4 |

The selectivity index (SI), which compares the cytotoxicity to antibacterial activity, indicates that compounds like 11 and 15 are promising candidates for further development due to their favorable SI values .

The mechanism by which N-HAs exert their antibacterial effects has been investigated through radical scavenging assays. These compounds inhibit bacterial growth by interfering with radical formation in bacterial ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis.

Table 2: Radical Scavenging Activity of Selected Compounds

| Compound | IC50 (µM) |

|---|---|

| 8 | 9.3 |

| 10 | 14.3 |

| 11 | 6.4 |

| AA | 10.2 |

The results indicate that several N-HAs possess radical scavenging activity comparable to ascorbic acid (AA), suggesting a dual mechanism of action involving both direct antibacterial effects and antioxidant properties .

Case Studies

A notable case study involved the application of N-hydroxylamines in treating infections caused by resistant bacterial strains. In vitro tests demonstrated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, a significant factor in chronic infections.

Study Findings:

- Inhibition of Biofilm Formation : Compounds such as 8 showed a marked reduction in biofilm mass on polystyrene surfaces.

- Synergistic Effects : When combined with traditional antibiotics like ciprofloxacin, some N-HAs enhanced the efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.